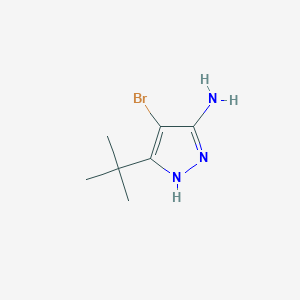
4-Bromo-5-(tert-butyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina es un compuesto orgánico con la fórmula molecular C7H11BrN2. Es un derivado del pirazol, un heterociclo aromático de cinco miembros que contiene dos átomos de nitrógeno. La presencia de un átomo de bromo y un grupo tert-butilo en el anillo de pirazol hace que este compuesto sea único y potencialmente útil en diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina generalmente implica la bromación de 5-(tert-butyl)-1H-pirazol-3-amina. Un método común es el uso de N-bromosuccinimida (NBS) como agente de bromación en presencia de un solvente adecuado como diclorometano. La reacción generalmente se lleva a cabo a temperatura ambiente y se controla mediante cromatografía en capa fina (TLC) para garantizar su finalización.
Métodos de producción industrial
En un entorno industrial, la producción de 4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina puede implicar un proceso de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de los reactivos, puede conducir a un método de producción más escalable y rentable.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos, como aminas, tioles o alcóxidos.
Reacciones de oxidación: El compuesto se puede oxidar para formar derivados de pirazol correspondientes con diferentes estados de oxidación.
Reacciones de reducción: La reducción del átomo de bromo puede conducir a la formación de 5-(tert-butyl)-1H-pirazol-3-amina.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tiolato de potasio y alcóxido de sodio. Estas reacciones generalmente se llevan a cabo en solventes apróticos polares, como dimetilsulfóxido (DMSO) o dimetilformamida (DMF), a temperaturas elevadas.
Reacciones de oxidación: Se pueden usar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reacciones de reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se emplean comúnmente.
Principales productos formados
Reacciones de sustitución: Los productos incluyen varios pirazoles sustituidos dependiendo del nucleófilo utilizado.
Reacciones de oxidación: Los productos incluyen derivados de pirazol oxidados.
Reacciones de reducción: El producto principal es 5-(tert-butyl)-1H-pirazol-3-amina.
Aplicaciones Científicas De Investigación
4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: El compuesto se puede utilizar en el estudio de inhibidores de enzimas y como un ligando en ensayos bioquímicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina depende de su aplicación específica. En sistemas biológicos, puede actuar como un inhibidor de enzimas al unirse al sitio activo de la enzima y evitar la unión del sustrato. Los objetivos moleculares y las vías involucradas pueden variar, pero generalmente incluyen interacciones con proteínas y ácidos nucleicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-1H-pirazol: Carece del grupo tert-butilo, lo que lo hace menos estéricamente impedido.
5-(tert-butyl)-1H-pirazol-3-amina:
4-Cloro-5-(tert-butyl)-1H-pirazol-3-amina: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a diferente reactividad y propiedades.
Singularidad
4-Bromo-5-(tert-butyl)-1H-pirazol-3-amina es único debido a la combinación del átomo de bromo y el grupo tert-butilo en el anillo de pirazol. Esta combinación imparte propiedades específicas de reactividad y estéricas que pueden ser ventajosas en diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C7H12BrN3 |
|---|---|
Peso molecular |
218.09 g/mol |
Nombre IUPAC |
4-bromo-5-tert-butyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H12BrN3/c1-7(2,3)5-4(8)6(9)11-10-5/h1-3H3,(H3,9,10,11) |
Clave InChI |
GRKPPXBYKINTCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=NN1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
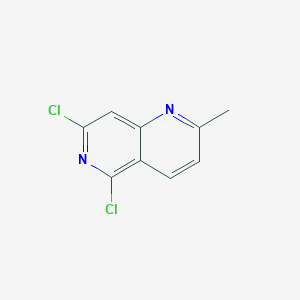

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
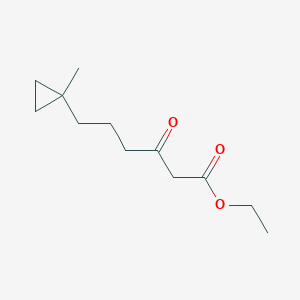
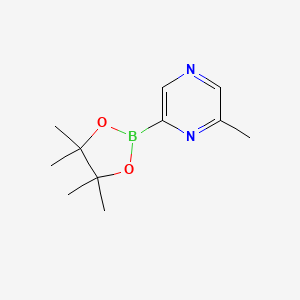
![5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11886924.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)

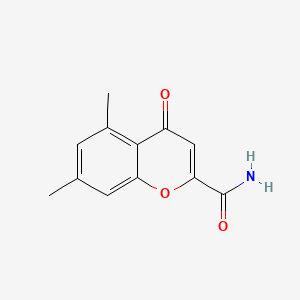


![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)
